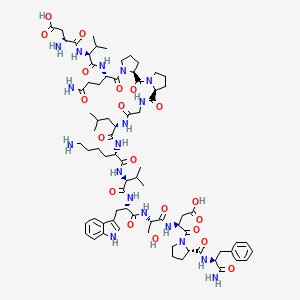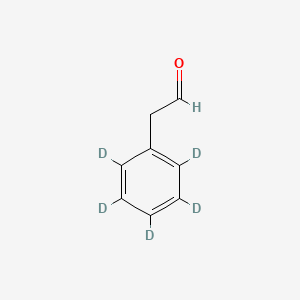
2-Phenylacetaldehyde-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylacetaldehyde-d5 is a deuterated form of 2-Phenylacetaldehyde, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications. The presence of deuterium atoms makes it useful in studying metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenylacetaldehyde-d5 can be synthesized through the deuteration of 2-Phenylacetaldehyde. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where a catalyst such as palladium on carbon (Pd/C) is used in the presence of deuterium gas (D2) to achieve the deuteration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and catalysts. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylacetaldehyde-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylacetic acid.
Reduction: It can be reduced to form 2-Phenylethanol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi).
Major Products Formed
Oxidation: 2-Phenylacetic acid
Reduction: 2-Phenylethanol
Substitution: Various substituted phenylacetaldehyde derivatives
Aplicaciones Científicas De Investigación
2-Phenylacetaldehyde-d5 is widely used in scientific research, including:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation and transformation of phenylacetaldehyde in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the synthesis of fragrances and polymers, where the deuterated compound helps in studying the stability and degradation of products.
Mecanismo De Acción
The mechanism of action of 2-Phenylacetaldehyde-d5 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound using mass spectrometry. This helps in understanding the metabolic fate and transformation of phenylacetaldehyde in various systems.
Comparación Con Compuestos Similares
2-Phenylacetaldehyde-d5 is unique due to the presence of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:
2-Phenylacetaldehyde: The non-deuterated form, commonly used in fragrance synthesis.
3,4-Dihydroxyphenylacetaldehyde: A related compound with hydroxyl groups, used in biochemical studies.
Phenylglyoxal: An aldehyde with a different functional group, used in chemical synthesis.
The uniqueness of this compound lies in its application as a stable isotope-labeled compound, making it invaluable in research that requires precise tracking and quantification of metabolic processes.
Propiedades
Fórmula molecular |
C8H8O |
|---|---|
Peso molecular |
125.18 g/mol |
Nombre IUPAC |
2-(2,3,4,5,6-pentadeuteriophenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2/i1D,2D,3D,4D,5D |
Clave InChI |
DTUQWGWMVIHBKE-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC=O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


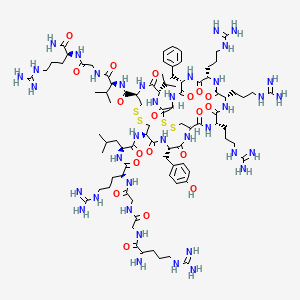
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)
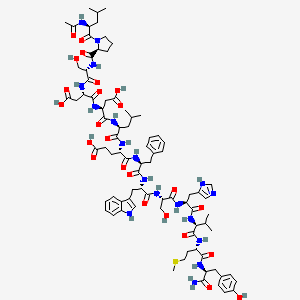
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
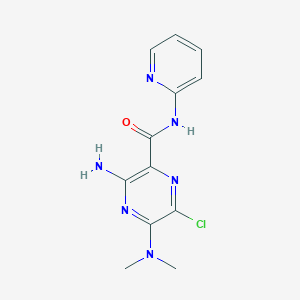
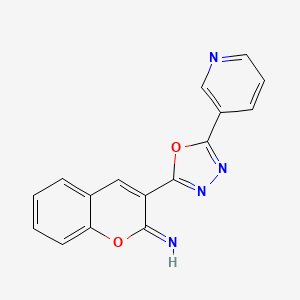
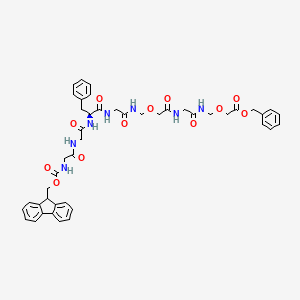

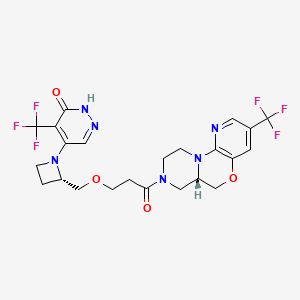
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
